molecular formula Te B1195497 Hydrogen telluride CAS No. 7783-09-7

Hydrogen telluride

Cat. No.: B1195497
CAS No.: 7783-09-7
M. Wt: 127.6 g/mol
InChI Key: PORWMNRCUJJQNO-UHFFFAOYSA-N
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Description

Fundamental Chemical Identity and Historical Discovery

This compound exists as an inorganic compound with the molecular formula H₂Te, representing the simplest hydride of tellurium. The compound belongs to the hydrogen chalcogenide family and manifests as a colorless gas under standard conditions. Systematic identification reveals this compound under various nomenclature systems, including tellane, tellurium hydride, dithis compound, and hydrotelluric acid.

The chemical structure of this compound exhibits a bent molecular geometry with a characteristic H-Te-H bond angle of approximately 90 degrees. This angular configuration results from the electronic arrangement around the central tellurium atom, which follows patterns typical of Group 16 hydrides. Research indicates that the compound contains hydrogen and telluride ions, forming a stable yet reactive molecular unit.

Physical characterization data demonstrates specific properties that distinguish this compound from other members of the chalcogenide series. The following table presents comprehensive physical property data compiled from multiple authoritative sources:

Property Value Source Reference
Molecular Weight 129.62 grams per mole
Melting Point -49 degrees Celsius
Boiling Point 1.8 degrees Celsius
Density (liquid) 2.57 grams per milliliter
Density (gas) 5.68 grams per liter
CAS Registry Number 7783-09-7

The molecular structure incorporates tellurium as the central atom bonded to two hydrogen atoms, creating a bent configuration similar to water but with significantly different bond angles and properties. Computational analysis reveals that the H-Te-H bond angle approaches 90 degrees, substantially different from the tetrahedral angle observed in water molecules.

Position in the Chalcogenide Series

This compound occupies a unique position within the hydrogen chalcogenide series, which includes water (H₂O), hydrogen sulfide (H₂S), hydrogen selenide (H₂Se), and this compound (H₂Te). This series demonstrates systematic trends in physical and chemical properties as atomic number increases down Group 16 of the periodic table.

Bond angle analysis reveals distinct patterns across the chalcogenide series. Research demonstrates that bond angles decrease systematically from water to this compound. The following comparative data illustrates these structural relationships:

Compound Bond Angle (degrees) Bond Length (picometers) Hybridization Character
Water (H₂O) 104.5 96 sp³ hybridized
Hydrogen Sulfide (H₂S) 92.3 134 Pure p-orbital bonding
Hydrogen Selenide (H₂Se) 91.0 146 Pure p-orbital bonding
This compound (H₂Te) 90.0 Not specified Pure p-orbital bonding

This systematic decrease in bond angles reflects the diminishing hybridization character as the central atom becomes larger and less electronegative. Water exhibits significant sp³ hybridization characteristics, while hydrogen sulfide, hydrogen selenide, and this compound demonstrate bonding patterns consistent with pure p-orbital interactions.

Chemical acidity represents another distinguishing characteristic within the chalcogenide series. This compound demonstrates significant acidic properties with documented dissociation constants. According to compiled pKa data, this compound exhibits first and second dissociation constants of 2.64 and 11.0 respectively. This acidic strength approaches that of phosphoric acid, making this compound considerably more acidic than water or hydrogen sulfide.

Stability patterns across the series reveal important trends in decomposition behavior. While water remains stable under normal conditions, the heavier chalcogenide hydrides demonstrate increasing instability. This compound represents the most unstable member of this series, readily decomposing to hydrogen gas and elemental tellurium upon exposure to air, light, or elevated temperatures.

Industrial and Scientific Relevance

Despite limited industrial applications due to inherent instability, this compound serves critical functions in analytical chemistry and research applications. The compound's primary utility lies in specialized analytical techniques, particularly hydride generation methods for tellurium detection and quantification.

Hydride generation techniques utilize this compound formation as a cornerstone for sensitive tellurium analysis. Research demonstrates that sodium borohydride reduction of tellurium(IV) species produces this compound gas, which can be separated from non-hydride forming interferences and concentrated for analysis. The chemical reactions involved in this process follow established stoichiometry:

The analytical applications extend to environmental monitoring, geological analysis, and biological sample characterization. Ultrasensitive detection methods achieve detection limits ranging from 2 to 4 picograms of tellurium through in situ trapping techniques. These methods demonstrate precision values of 5.1% for 20-picogram samples and 2.5% for 200-picogram samples.

Advanced analytical instrumentation incorporates this compound generation for high-precision isotopic analysis. Multi-collector inductively coupled plasma mass spectrometry combined with hydride generation achieves enhanced ionization efficiency and reduced isobaric interferences. Transmission efficiency calculations demonstrate significant improvements over conventional solution-based introduction methods.

Synthesis methodologies for this compound involve controlled reactions between strong acids and telluride salts. The most common preparative route utilizes aluminum telluride hydrolysis according to the reaction: Al₂Te₃ + 6H₂O → 2Al(OH)₃ + 3H₂Te. Alternative synthetic approaches include electrolytic methods and reactions with other metallic tellurides such as sodium telluride.

The compound's research significance extends to fundamental studies of tellurium chemistry and bonding theory. This compound serves as a model compound for understanding tellurium-hydrogen interactions and provides insights into the electronic structure of heavier chalcogenide systems. These studies contribute to broader understanding of periodic trends and chemical bonding patterns within Group 16 elements.

Properties

IUPAC Name

tellurium
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InChI

InChI=1S/Te
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InChI Key

PORWMNRCUJJQNO-UHFFFAOYSA-N
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Canonical SMILES

[Te]
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Molecular Formula

Te
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DSSTOX Substance ID

DTXSID9032119, DTXSID20228446
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Molecular Weight

127.6 g/mol
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Physical Description

Grayish-white, lustrous, brittle, crystalline solid; dark-gray to brown, amorphous powder with metallic characteristics. Used as a coloring agent in chinaware, porcelains, enamels, glass; producing black finish on silverware; semiconductor devices and research; manufacturing special alloys of marked electrical resistance. Improves mechanical properties of lead; powerful carbide stabilizer in cast iron, tellurium vapor in "daylight" lamps, vulcanization of rubber. Blasting caps. Semiconductor research. (EPA, 1998), Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid; [NIOSH], DARK GREY-TO-BROWN AMORPHOUS POWDER, WITH METAL CHARACTERISTICS OR SILVERY-WHITE, LUSTROUS CRYSTALLINE SOLID., Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid.
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Boiling Point

1814 °F amorphous powder; 2534 °F crystalline solid (EPA, 1998), 989.9 °C, 989.8 °C, 1814 °F
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Solubility

Insoluble (NIOSH, 2023), Insol in benzene, carbon disulfide, INSOL IN HOT & COLD WATER, HYDROCHLORIC ACID; SOL IN NITRIC ACID, AQ REGIA, POTASSIUM CYANIDE, POTASSIUM HYDROXIDE, SULFURIC ACID, Solubility in water: none, Insoluble
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Density

6.24 (EPA, 1998) - Denser than water; will sink, 6.11-6.27, 6.0-6.25 g/cm³, 6.24
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Vapor Pressure

1 mmHg at 968 °F (EPA, 1998), Vapor pressure between 511 and 835 °C is given by equation logP(kPa)= 6.7249-(5960.2/K), 0 mmHg (approx)
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Impurities

Commercial grade: copper, 0.01 wt%; lead, 0.003 wt%; selenium, 0.01 wt%; silica, 0.04 wt%; iron, 0.01 wt%, High purity grade: other impurities, 10 ppm.
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Color/Form

Grayish-white, lustrous, brittle, crystalline solid, hexagonal, rhombohedral structure, Dark-gray to brown, amorphous powder with metal characteristics

CAS No.

13494-80-9, 7783-09-7
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Melting Point

842 °F (EPA, 1998), 449.8 °C, 449.5 °C, 842 °F
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Preparation Methods

Aluminum Telluride Acidification

Al₂Te₃ reacts with hydrochloric acid (HCl) under controlled conditions:
Al2Te3+6HCl2AlCl3+3H2Te\text{Al}_2\text{Te}_3 + 6\text{HCl} \rightarrow 2\text{AlCl}_3 + 3\text{H}_2\text{Te}
This exothermic reaction requires cooling to prevent thermal decomposition of H₂Te. The gaseous product is typically bubbled through a cold trap (−78°C) to isolate it from moisture and oxygen. Challenges include the pyrophoric nature of Al₂Te₃, which necessitates inert atmosphere handling, and the co-production of aluminum chloride, which complicates purification.

Sodium Telluride Acidification

Na₂Te, synthesized via the reaction of sodium (Na) and tellurium (Te) in anhydrous ammonia, offers a milder alternative:
Na2Te+2HCl2NaCl+H2Te\text{Na}_2\text{Te} + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{H}_2\text{Te}
The intermediate this compound ion (HTe⁻) forms in aqueous solutions, but full protonation to H₂Te requires excess acid (pH < 2). This method achieves yields up to 70%, though residual sodium ions and tellurium impurities remain concerns.

Table 1: Comparative Analysis of Metal Telluride Acidification Methods

ParameterAl₂Te₃ + HClNa₂Te + HCl
Reaction Temperature0–5°C25°C
Yield60–75%65–70%
Purity (H₂Te)85–90%80–85%
ByproductsAlCl₃, H₂ONaCl, Te
Stability of PrecursorLow (pyrophoric)Moderate

Reduction of Tellurium with Sodium Borohydride

A modified approach utilizes sodium borohydride (NaBH₄) to reduce elemental tellurium in aqueous media, generating sodium this compound (NaHTe) as an intermediate:
Te+NaBH4+3H2ONaHTe+B(OH)3+3H2\text{Te} + \text{NaBH}_4 + 3\text{H}_2\text{O} \rightarrow \text{NaHTe} + \text{B(OH)}_3 + 3\text{H}_2
The NaHTe supernatant is subsequently acidified to release H₂Te:
NaHTe+HClNaCl+H2Te\text{NaHTe} + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{Te}
This method, conducted at 0–5°C over 3–5 hours, achieves higher purity (90–95%) due to reduced oxide formation. However, the necessity for strict oxygen exclusion and the handling of flammable hydrogen gas pose operational risks.

Table 2: Optimization Parameters for NaBH₄ Reduction

VariableOptimal RangeEffect on Yield
NaBH₄:Te Molar Ratio2:1Maximizes HTe⁻ conversion
Reaction Time3–5 hoursPrevents Te⁰ reformation
Temperature0–5°CSuppresses H₂Te decomposition
Acidification AgentHCl (1M)Ensures complete protonation

Electrochemical Synthesis

Electrolysis of a 50% sulfuric acid solution using a tellurium cathode offers a scalable but less explored route:
Te+2H++2eH2Te\text{Te} + 2\text{H}^+ + 2e^- \rightarrow \text{H}_2\text{Te}
At a current density of 0.1 A/cm² and 25°C, this method produces H₂Te at a rate of 0.8 mmol/hr. However, competing reactions, such as hydrogen evolution and TeO₂ formation at the anode, reduce faradaic efficiency to 40–50%. Membrane-separated cells and pulsed potentials are under investigation to improve selectivity.

Alternative and Emerging Methods

High-Pressure Hydrothermal Synthesis

Emerging hydrothermal techniques, optimized for Ag₂Te nanostructures , could be modified for H₂Te by reacting Te with H₂ gas at elevated pressures (10–20 bar) and temperatures (100–150°C). Theoretical models predict 80% conversion at 150°C, though experimental data remain scarce.

Chemical Reactions Analysis

Hydrogen telluride undergoes various chemical reactions, including:

    Oxidation: this compound is unstable in air and readily oxidizes to form water and elemental tellurium[ 2\text{H}_2\text{Te} + \text{O}_2 \rightarrow 2\text{H}_2\text{O} + 2\text{Te} ]

    Decomposition: It decomposes into hydrogen and tellurium at room temperature, a process accelerated by light[ \text{H}_2\text{Te} \rightarrow \text{H}_2 + \text{Te} ]

    Reaction with Metals: This compound reacts with many metals to form metal tellurides.

Scientific Research Applications

Catalytic Applications

Hydrogen Evolution Reaction (HER)
Hydrogen telluride has been studied for its role in catalyzing the hydrogen evolution reaction, which is crucial for hydrogen production through water splitting. Research indicates that telluride-based compounds can serve as effective electrocatalysts. For instance, nickel telluride (NiTe₂), derived from this compound, has shown promising results in HER applications, demonstrating lower overpotentials compared to traditional platinum catalysts under extreme pH conditions .

Case Study: NiTe₂ as an Electrocatalyst
A study highlighted the synthesis of NiTe₂ nanowires that exhibited bifunctional catalytic activity for both hydrogen and oxygen evolution reactions. The research emphasized the material's high electrical conductivity and stability, making it a viable alternative to platinum in electrochemical applications .

Material Science Applications

Synthesis of Semiconductor Materials
this compound is utilized in the synthesis of various semiconductor materials. The compound can be decomposed to form tellurium films, which are essential in the production of thin-film solar cells and other electronic devices. The ability to control the deposition process allows for the creation of high-quality semiconductor layers .

Case Study: Tellurium Nanorods
In a recent study, electrochemically synthesized zinc telluride nanorods were created using this compound as a precursor. This method demonstrated enhanced efficiency in photovoltaic applications due to the improved charge transport properties of the synthesized nanorods .

Environmental Applications

Biomethylation Studies
this compound has been implicated in environmental studies focusing on microbial transformations. Research has shown that certain bacteria can methylate tellurium compounds, including this compound, leading to the formation of volatile organic tellurides such as dimethyl telluride. This process is significant in understanding biogeochemical cycles and potential environmental impacts following nuclear incidents .

Chemical Properties and Safety Considerations

This compound is a colorless gas with a foul odor and is highly toxic. Its handling requires strict safety protocols due to its potential health hazards, including respiratory issues upon exposure. Understanding these properties is crucial for researchers working with this compound in laboratory settings.

Data Table: Summary of Applications of this compound

Application AreaSpecific UseKey Findings/Remarks
CatalysisHydrogen Evolution ReactionEffective electrocatalyst; lower overpotential than Pt
Material ScienceSemiconductor synthesisUsed for high-quality semiconductor films
Environmental ScienceBiomethylation studiesFormation of organic tellurides by microbial activity

Mechanism of Action

The mechanism of action of hydrogen telluride involves its chemical reactivity, particularly its ability to undergo oxidation and reduction reactions. It interacts with molecular targets such as oxygen and metals, leading to the formation of water, elemental tellurium, and metal tellurides. The pathways involved in these reactions are primarily driven by the compound’s instability and its tendency to decompose and oxidize .

Comparison with Similar Compounds

Physical and Chemical Properties

The chalcogen hydrides (H₂O, H₂S, H₂Se, H₂Te) exhibit trends in physical properties due to differences in electronegativity, bond strength, and molecular mass. Key properties are summarized below:

Property H₂O H₂S H₂Se H₂Te
Molar Mass (g/mol) 18.02 34.08 80.98 129.62
Boiling Point (°C) 100 -60 -41.3 -2
Bond Angle (°) 104.5 92.3 91 ~90
pKa (in water) ~15.7 ~7.0 ~3.9 ~2.6
Thermal Stability Very High Moderate Low Very Low
  • Boiling Points : H₂Te has a higher boiling point (-2°C) than H₂S (-60°C) and H₂Se (-41.3°C) due to increased molecular mass and stronger London dispersion forces, despite weaker H-bonding compared to H₂O .
  • Acidity : The acidity increases down the group, with H₂Te being the strongest acid (pKa ~2.6), followed by H₂Se (pKa ~3.9) and H₂S (pKa ~7.0) .
  • Stability : Thermal and chemical stability decrease significantly from H₂O to H₂Te, with H₂Te decomposing spontaneously into H₂ and Te .

Chemical Reactivity

  • Redox Behavior : H₂Te acts as a reducing agent, readily oxidized to tellurium dioxide (TeO₂) or telluric acid (H₆TeO₆) . In acidic solutions (pH <2.6), electrolytic reduction of PbTe generates H₂Te, while at higher pH, HTe⁻ forms .
  • Toxicity : H₂Te is significantly more toxic than H₂S or H₂Se, posing severe health risks even at low concentrations .

Comparison with Other Tellurium Compounds

While H₂Te itself has niche applications, other tellurium compounds are more widely utilized:

  • Cadmium Telluride (CdTe) : A semiconductor with 16.4% efficiency in solar cells .
  • Bismuth Telluride (Bi₂Te₃) : A thermoelectric material with a figure of merit (ZT) up to 0.95, enhanced by sulfur doping .
  • Organotellurium Compounds: Water-soluble derivatives exhibit antioxidant and glutathione peroxidase-like activity .

Biological Activity

Hydrogen telluride (H₂Te) is a compound that has garnered interest due to its unique biological activities and potential applications in various fields, particularly in medicine and environmental science. This article explores the biological properties of this compound, including its toxicity, therapeutic potential, and mechanisms of action based on diverse research findings.

This compound is a colorless gas with a characteristic garlic-like odor. It is known to be highly toxic, with exposure leading to serious health effects. Acute poisoning cases have been documented, including fatalities from high doses (e.g., 2 g of sodium tellurite) mistakenly administered in medical settings . Symptoms of exposure can include metallic taste, gastrointestinal distress, and garlic breath due to the compound's metabolic byproducts .

Table 1: Toxicity Profile of this compound

Exposure Type Symptoms Outcome
InhalationGarlic odor, metallic taste, headacheReversible symptoms with no long-term effects
InjectionSevere discomfort, cyanosisFatal in high doses
Dermal contactContact dermatitisReversible, with treatment

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals makes it a candidate for therapeutic applications in conditions characterized by oxidative stress. Research shows that tellurium compounds can enhance the activity of glutathione peroxidase (GPx), an important enzyme in protecting cells from oxidative damage .

The biological activity of this compound is primarily attributed to its interaction with thiol groups in proteins. This interaction can lead to the modulation of various signaling pathways involved in cellular stress responses. For instance, tellurium compounds have been shown to inhibit certain cysteine proteases, which may contribute to their cytotoxic effects against cancer cells .

Case Studies and Research Findings

  • Cancer Therapy : A study investigated the effects of this compound on human cancer cell lines and found that it induced apoptosis at specific concentrations (1 μM) while exhibiting minimal toxicity at lower doses. This suggests a potential role for this compound as an anticancer agent .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was shown to reduce neuronal cell death caused by oxidative stress, indicating its potential utility in treating conditions like Alzheimer's disease .
  • Environmental Applications : this compound has also been studied for its role in environmental remediation. Its ability to react with heavy metals suggests it could be used in detoxifying contaminated sites .

Future Directions

Despite its toxicity, the unique properties of this compound present opportunities for further research into its therapeutic applications. Future studies should focus on:

  • Dose-Response Relationships : Understanding the precise dosages that maximize therapeutic effects while minimizing toxicity.
  • Mechanistic Studies : Elucidating the biochemical pathways through which this compound exerts its effects.
  • Formulation Development : Creating safer delivery methods for clinical applications.

Q & A

Q. What are the primary challenges in synthesizing and handling hydrogen telluride in laboratory settings?

this compound is typically synthesized by acidifying metal tellurides (e.g., Na₂Te) with strong acids like H₂SO₄. However, its extreme toxicity, thermal instability, and propensity to decompose into tellurium and hydrogen gas require specialized handling. Methodological considerations include:

  • Use of inert atmospheres (e.g., nitrogen/argon gloveboxes) to minimize oxidation .
  • pH control during synthesis, as H₂Te exists as a gas at low pH (<2), while HTe⁻ dominates at intermediate pH (2–8) .
  • Rapid characterization post-synthesis due to its short half-life (minutes to hours under ambient conditions) .

Q. How does this compound’s stability compare to other chalcogen hydrides (e.g., H₂S, H₂Se)?

H₂Te is less stable than H₂S or H₂Se due to weaker Te–H bonds and stronger reducing properties. Decomposition pathways include:

  • Thermal decomposition : 2H₂Te → 2H₂ + Te (occurs even at room temperature) .
  • Oxidative decomposition : Reacts readily with O₂, forming tellurium oxides and water . Stability comparisons should account for bond dissociation energies (Te–H: ~238 kJ/mol vs. S–H: ~347 kJ/mol) and redox potentials .

Q. What experimental precautions are critical for studying H₂Te’s physicochemical properties?

  • Gas-phase studies : Use sealed, corrosion-resistant reactors (e.g., quartz or PTFE-lined systems) to contain H₂Te gas .
  • Aqueous studies : Maintain precise pH control via buffered solutions to stabilize HTe⁻ ions .
  • Safety protocols : Continuous ventilation, H₂Te gas detectors, and personal protective equipment (PPE) due to its high toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points of Group 16 hydrides (e.g., H₂O > H₂Te > H₂Se > H₂S)?

While molecular weight typically dictates boiling points for Group 16 hydrides, H₂O’s anomalously high boiling point arises from hydrogen bonding. For H₂Te, the order H₂Te > H₂Se > H₂S reflects increased London dispersion forces despite weaker intermolecular interactions than H₂O. Key methodologies:

  • Computational modeling : Compare dipole moments and polarizability using DFT (e.g., B3LYP/6-311+G(d,p)) .
  • Experimental validation : High-pressure vapor-liquid equilibrium measurements to account for decomposition artifacts .

Q. What advanced spectroscopic techniques are suitable for characterizing H₂Te’s structure and reactivity?

  • Raman spectroscopy : Identifies Te–H stretching modes (~1,800 cm⁻¹) and monitors decomposition products (e.g., Te precipitates) .
  • NMR spectroscopy : Limited utility due to H₂Te’s instability, but ¹²⁵Te NMR (in inert matrices) can probe Te environments .
  • Mass spectrometry : Cryogenic trapping coupled with ESI-MS detects HTe⁻ ions and transient intermediates .

Q. How do pH and solvent effects influence H₂Te’s reducing capacity in synthetic applications?

H₂Te’s reducing strength is pH-dependent:

  • Acidic conditions : Acts as a strong reductant (E° ≈ −1.1 V vs. SHE), reducing metal ions (e.g., Ag⁺ → Ag) and forming tellurides .
  • Alkaline conditions : HTe⁻ exhibits weaker reducing power, enabling selective reactions in coordination chemistry. Solvent choice (e.g., aqueous vs. organic media) modulates reactivity—e.g., THF stabilizes HTe⁻ via solvation .

Q. What computational approaches predict H₂Te’s thermodynamic stability and decomposition kinetics?

  • Ab initio calculations : CCSD(T)/CBS benchmarks for bond dissociation energies and reaction barriers .
  • Kinetic modeling : Master equation analysis (e.g., MESMER) to model decomposition pathways under varying temperatures/pressures .
  • Machine learning : Train models on existing chalcogen hydride data to predict H₂Te’s behavior in novel conditions .

Data Contradiction Analysis

Q. Why do some studies report conflicting values for H₂Te’s enthalpy of formation (ΔHf)?

Discrepancies arise from:

  • Experimental limitations : Rapid decomposition complicates calorimetric measurements .
  • Theoretical assumptions : Differences in basis sets or solvation models in computational studies . Resolution requires cross-validating data via high-precision gas-phase experiments (e.g., shock tube studies) and coupled-cluster theory .

Methodological Recommendations

  • Reproducibility : Document synthesis protocols with exact stoichiometry, pH, and temperature ranges .
  • Data reporting : Include raw spectral data, computational input files, and error margins in publications .
  • Ethical compliance : Adhere to chemical safety standards (e.g., OSHA guidelines) for toxic compound handling .

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